molecular formula C14H18BrN5O2 B2774024 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine CAS No. 2379988-28-8

5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B2774024
CAS No.: 2379988-28-8
M. Wt: 368.235
InChI Key: MVSSBHQTTCWXJX-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperidine moiety, and an oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions.

    Synthesis of the piperidine derivative: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Coupling of the oxadiazole and piperidine moieties: This step often involves nucleophilic substitution reactions.

    Bromination of the pyrimidine ring: The final step involves the bromination of the pyrimidine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The bromine atom on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The piperidine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)benzene
  • 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)thiazole

Uniqueness

The unique combination of a brominated pyrimidine ring, a piperidine moiety, and an oxadiazole group distinguishes 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine from other similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

5-[[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN5O2/c1-10-18-13(22-19-10)8-20-4-2-11(3-5-20)9-21-14-16-6-12(15)7-17-14/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSSBHQTTCWXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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